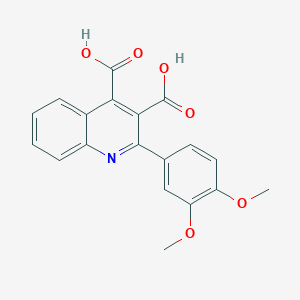

2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

88342-86-3 |

|---|---|

Molekularformel |

C19H15NO6 |

Molekulargewicht |

353.3 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid |

InChI |

InChI=1S/C19H15NO6/c1-25-13-8-7-10(9-14(13)26-2)17-16(19(23)24)15(18(21)22)11-5-3-4-6-12(11)20-17/h3-9H,1-2H3,(H,21,22)(H,23,24) |

InChI-Schlüssel |

DRFINYALGVAQCO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized under acidic conditions to yield quinoline derivatives . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific conditions for synthesizing 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid would involve the appropriate choice of starting materials and reaction conditions tailored to introduce the 3,4-dimethoxyphenyl group and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using readily available starting materials and catalysts. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been explored for the synthesis of quinoline derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline N-oxides, while reduction with sodium borohydride can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 353.33 g/mol. Its structure features a quinoline backbone with two carboxylic acid groups and a dimethoxyphenyl substituent, which may influence its reactivity and interactions with biological targets .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various heterocyclic compounds. Its derivatives have been explored for their pharmacological properties, particularly in the development of new drugs targeting cancer and other diseases. The introduction of different aryl groups has been shown to enhance biological activity, making this compound a valuable building block in drug discovery .

Antitumor Activity

Recent studies indicate that derivatives of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid exhibit significant cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can improve antitumor efficacy .

Antioxidant Activity

Research has demonstrated that this compound possesses strong antioxidant properties. In assays using DPPH (2,2-diphenyl-1-picrylhydrazyl), it was found that increasing concentrations of the compound led to a marked decrease in absorbance, indicating effective scavenging of free radicals . This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Immune Modulation

The compound's potential role in modulating immune responses has been explored. Some studies suggest that it may enhance cell-mediated immunity, which could be beneficial in treating conditions where immune enhancement is desired . This aspect is particularly relevant for developing immunotherapeutic agents.

Cosmetic Applications

Given its chemical properties, 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid has been investigated for use in cosmetic formulations. Its antioxidant activity makes it a candidate for inclusion in products aimed at reducing oxidative damage to skin cells .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid | ~367.3 | Not reported | Moderate (DMSO) | 3,4-(OCH₃)₂, 3,4-COOH |

| 6,8-Dimethylquinoline-2,3-dicarboxylic acid | 261.3 | >250 | Low (water) | 6,8-(CH₃)₂, 2,3-COOH |

| 4k | 406.9 | 223–225 | Insoluble (water) | 4-Cl, 4-OCH₃, 4-NH₂ |

Research Findings and Trends

- Substituent Effects : Methoxy groups in the target compound improve thermal stability and π-π interactions, critical for materials science applications, while chloro or methyl groups in analogues enhance electrophilicity or hydrophobicity .

- Biological Activity: Quinoline dicarboxylates with oxo groups (e.g., ) exhibit stronger antimicrobial activity than the target compound, likely due to enhanced hydrogen bonding with bacterial targets .

- Safety Profiles: Compounds like 6,8-dimethylquinoline-2,3-dicarboxylic acid require stringent handling (e.g., ventilation, gloves), whereas triazole derivatives with dimethoxyphenyl groups show lower predicted toxicity .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

- Chemical Formula : C₁₈H₁₅NO₄

- CAS Number : 133676-16-1

- Molecular Weight : 315.32 g/mol

The biological activity of 2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is primarily attributed to its ability to interact with various biological targets:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including 2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid. Its potential in inhibiting cancer cell growth has been documented through various mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines.

- Inhibition of Metastasis : It may reduce the migration and invasion capabilities of cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.5 | DNA intercalation | |

| HeLa | 12.3 | Enzyme inhibition | |

| A549 | 10.7 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promising antimicrobial activities against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties in vitro.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of 2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can be influenced by structural modifications:

- Substitution Patterns : The presence of methoxy groups at the 3 and 4 positions on the phenyl ring enhances solubility and biological activity.

- Dicarboxylic Acid Functionality : The dicarboxylic acid moiety contributes to the compound's ability to form hydrogen bonds with biological targets.

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

-

Case Study on Cancer Treatment :

- A study investigated its effects on breast cancer cells (MCF-7), revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.

-

Case Study on Antimicrobial Efficacy :

- Research demonstrated that the compound effectively inhibited both bacterial growth and biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves condensation of 3,4-dimethoxyphenyl precursors with quinoline dicarboxylic acid derivatives under acidic or catalytic conditions. For example, analogous quinoline carboxylates are synthesized via esterification using phosphorus oxychloride (POCl₃) as a catalyst at 348–353 K, followed by hydrolysis . Optimization may include adjusting stoichiometric ratios, temperature gradients, and solvent polarity. Characterization via NMR and X-ray crystallography (where applicable) is critical to confirm regioselectivity and purity.

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Methodology : Due to its polyaromatic and dicarboxylic acid structure, the compound may exhibit poor aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered media. Sonication or co-solvent systems (e.g., PEG-400) can enhance dissolution. Validate solubility using dynamic light scattering (DLS) or HPLC-UV to avoid aggregation artifacts .

Q. What analytical techniques are most effective for characterizing structural purity?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for functional group analysis, and X-ray crystallography for absolute stereochemical assignment (if crystalline). For trace impurities, HPLC-MS with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% formic acid) is recommended .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity (e.g., antibacterial vs. cytotoxic effects) be resolved?

- Methodology : Conduct dose-response studies across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate target-specific effects from general cytotoxicity. Use isogenic mutant strains (e.g., DNA gyrase-deficient bacteria) to validate antibacterial mechanisms. Pair with molecular docking simulations to assess binding affinity to quinoline targets like topoisomerases .

Q. What strategies are recommended for improving the compound’s stability in physiological buffers?

- Methodology : Evaluate pH-dependent degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Stabilizers like cyclodextrins or liposomal encapsulation can mitigate hydrolysis of the dicarboxylic acid moiety. Monitor degradation products using LC-MS and correlate with bioactivity loss .

Q. How does the 3,4-dimethoxyphenyl substituent influence electronic properties in material science applications (e.g., anti-reflective coatings)?

- Methodology : Perform density functional theory (DFT) calculations to map electron distribution across the quinoline and dimethoxyphenyl moieties. Experimentally, UV-Vis spectroscopy and ellipsometry can quantify refractive index modulation. Compare with analogs lacking methoxy groups to isolate substituent effects .

Q. What are the best practices for resolving spectral overlaps in fluorescence-based assays?

- Methodology : Use time-resolved fluorescence or Förster resonance energy transfer (FRET) to distinguish the compound’s emission from background noise. For quinoline derivatives, excitation at 350–370 nm (typical π→π* transitions) minimizes interference. Validate with quenching agents like potassium iodide .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

- Methodology : Use fume hoods with HEPA filters and wear NIOSH-certified N95 respirators. In case of accidental exposure, follow OSHA guidelines: rinse eyes with saline for 15 minutes and decontaminate skin using pH-neutral soap. Store in airtight containers at 0–6°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.